4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
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Overview
Description
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of 3-nitrobenzaldehyde with 4-methyl-1,2,3-triazole in the presence of a boron-containing reagent. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol and a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions with other cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
Major products formed from these reactions include amine derivatives, substituted bicyclic compounds, and various cycloadducts.
Scientific Research Applications
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bicyclic structure also allows for specific binding interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octane: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-Methyl-1-(4-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octane: Similar structure but with the nitro group in a different position, affecting its chemical properties and biological activity.
Uniqueness
4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13BNO5- |
---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
4-methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H13BNO5/c1-11-6-16-12(17-7-11,18-8-11)9-3-2-4-10(5-9)13(14)15/h2-5H,6-8H2,1H3/q-1 |
InChI Key |
VPJMLWIOSJSROE-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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